molecular formula C15H13NO6 B4036400 3-[(1,3-benzodioxol-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(1,3-benzodioxol-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4036400
M. Wt: 303.27 g/mol
InChI Key: HNTUQMMOQJZMPX-UHFFFAOYSA-N
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Description

This compound features a 7-oxabicyclo[2.2.1]hept-5-ene core modified at the 2-position with a carboxylic acid group and at the 3-position with a (1,3-benzodioxol-5-ylamino)carbonyl substituent.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c17-14(12-9-3-4-10(22-9)13(12)15(18)19)16-7-1-2-8-11(5-7)21-6-20-8/h1-5,9-10,12-13H,6H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTUQMMOQJZMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3C4C=CC(C3C(=O)O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclic Core

3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride
  • Structure : Lacks the benzodioxol and carbonyl groups; features a primary amine at C3.
  • Properties : The free amine enhances nucleophilicity, enabling conjugation reactions. The hydrochloride salt improves aqueous solubility compared to the neutral benzodioxol derivative .
  • Applications : Likely used as a synthetic intermediate for further functionalization (e.g., amide coupling).
3-[(tert-Butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
  • Structure : Incorporates a Boc-protected amine at C3 instead of the benzodioxol substituent.
  • Properties : The Boc group stabilizes the amine during synthesis, preventing unwanted side reactions. Increased hydrophobicity due to the tert-butyl group .
  • Applications : Intermediate in peptide synthesis or polymer precursors requiring deprotection steps.
Benzothiazol-2-amine–3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
  • Structure : Substitutes the benzodioxol group with a benzothiazol-2-amine linked via a methoxycarbonyl bridge.
  • Hydrogen bonding via the amine and carboxylic acid groups is evident in its crystal structure .
  • Applications : Possible use in drug discovery, leveraging benzothiazol’s prevalence in bioactive molecules.

Functional Group Modifications

Ester Derivatives (e.g., Dimethyl or Diisoamyl Esters)
  • Structure : Carboxylic acid replaced with esters (e.g., dimethyl, diisoamyl).
  • Properties :
    • Dimethyl ester : Reduced polarity, enabling ring-opening metathesis polymerization (ROMP) with ruthenium catalysts .
    • Diisoamyl ester : Increased steric bulk and lipophilicity, suitable for hydrophobic polymer matrices .
  • Applications : ROMP-derived polymers for materials science (e.g., hydrogels after hydrolysis ).
Anhydride Derivatives (e.g., 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride)
  • Structure : Bicyclic core with two carboxylic acid groups condensed into an anhydride.
  • Properties : High reactivity toward nucleophiles (e.g., alcohols, amines), enabling rapid synthesis of esters or amides .
  • Applications: Precursor for monomer synthesis (e.g., dimethyl ester via Fischer esterification ).

Pharmacologically Relevant Analogues

SQ29548 (Prostanoid Receptor Ligand)
  • Structure: 7-Oxabicyclo core with a heptenoate chain and phenylamino carbonyl hydrazine substituent.
  • Properties: Binds thromboxane A2 receptors, demonstrating the bicyclic system’s versatility in drug design. The extended heptenoate chain likely enhances membrane permeability .
  • Applications : Antiplatelet or vasoconstrictive therapies.
3-[(2,4-Dimethoxyanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
  • Structure: Similar to the target compound but with a dimethoxyanilino group.
  • Properties : Methoxy groups donate electron density, altering electronic properties compared to the benzodioxol derivative. May exhibit different pharmacokinetic profiles .

Structural and Property Comparison Table

Compound Key Substituents Key Properties Applications References
Target Compound Benzodioxol-amino carbonyl, carboxylic acid Polar, hydrogen-bonding, π-π interactions Medicinal chemistry, polymer science
3-Amino-7-oxabicyclo[...] Hydrochloride Primary amine, carboxylic acid High solubility, nucleophilic Synthetic intermediate
3-[(tert-Butoxycarbonyl)amino]-7-oxabicyclo[...] Boc-protected amine, carboxylic acid Hydrophobic, stable Peptide synthesis
Benzothiazol-2-amine–3-methoxycarbonyl-7-oxabicyclo[...] Benzothiazol, methoxycarbonyl Heteroaromatic, bioactive Drug discovery
Dimethyl Ester Dimethyl ester ROMP-reactive, moderate polarity Polymer precursors
SQ29548 Heptenoate chain, phenylamino carbonyl Receptor-binding, lipophilic Cardiovascular therapeutics

Research Findings and Data

Spectroscopic Characterization

  • FT-IR : Carboxylic acid C=O stretch ~1700 cm⁻¹; benzodioxol C-O-C asymmetric stretch ~1250 cm⁻¹ .
  • NMR : Benzodioxol protons resonate as singlet (~6.8–7.0 ppm); bicyclic olefin protons at ~5.5–6.0 ppm .

Polymerization Behavior

  • ROMP : Dimethyl ester polymerizes with Ru catalysts (Mw = 10–50 kDa, PDI = 1.2–1.5) . Hydrolysis yields poly(carboxylic acid), forming hydrogels in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1,3-benzodioxol-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(1,3-benzodioxol-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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